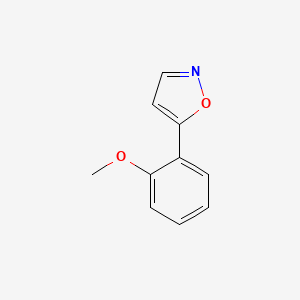

5-(2-Methoxyphenyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11-13-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPFYBGCJJBZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 2 Methoxyphenyl Isoxazole Scaffolds

Electrophilic and Nucleophilic Reactions on the Isoxazole (B147169) Ring

The isoxazole ring possesses a degree of aromaticity, rendering it relatively stable. However, its reactivity towards electrophiles and nucleophiles is distinct from that of carbocyclic aromatic systems like benzene (B151609). The isoxazole ring is generally electron-deficient, which makes electrophilic substitution on the ring itself challenging and less common than on the appended, electron-rich methoxyphenyl group. scholarsresearchlibrary.comresearchgate.net Electrophilic attack, when it does occur, typically targets the C4 position. researchgate.net

More common reactions involving the isoxazole nucleus include:

Oxidation: The nitrogen atom of the isoxazole ring can be oxidized to form the corresponding N-oxide, a transformation that can alter the ring's reactivity and solubility.

Reduction: The isoxazole ring can be reduced to an isoxazoline (B3343090) under certain conditions.

Deprotonation (Nucleophilic Attack on Hydrogen): The C3-proton of 5-substituted isoxazoles is acidic enough to be removed by strong bases like n-butyllithium (n-BuLi). The resulting lithiated intermediate is a potent nucleophile and can react with various electrophiles, providing a key method for functionalization at the C3 position. This is a cornerstone of regioselective functionalization, as detailed in the following section.

The stability of the 3,5-disubstituted isoxazole ring system is notable, showing considerable resistance to many acids and bases. scholarsresearchlibrary.com

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on the 5-(2-methoxyphenyl)isoxazole scaffold. This control is crucial for building molecular complexity and synthesizing targeted derivatives.

One of the most powerful and widely used techniques is lithiation followed by electrophilic quench . For a 5-aryl-isoxazole, the most accessible proton for deprotonation is at the C3 position. Treatment with a strong organolithium base at low temperatures generates a C3-lithiated isoxazole species. This nucleophile can then be trapped with a variety of electrophiles to install new functional groups exclusively at the C3 position. orgsyn.org

Table 1: Examples of Regioselective Functionalization via Lithiation This table is illustrative of the general technique.

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Functionalized Position | Product Type | Reference |

| 5-Aryl-isoxazole | n-BuLi | Ethyl bromoacetate | C3 | C3-Acetate derivative | |

| 4-Chloroacetophenone oxime | n-BuLi | Methyl 4-methoxybenzoate | C5 | 5-(4-methoxyphenyl) derivative | orgsyn.org |

| 5-(2-Aryl-2-hydroxyethyl)-3-methylisoxazole | s-BuLi | Aromatic aldehyde | C3-Methyl | C3-Hydroxyaryl-ethyl derivative | researchgate.net |

Another advanced method for regioselective functionalization involves transition-metal-catalyzed C-H activation . Ruthenium(II) catalysts, for example, can coordinate to the isoxazole nitrogen and direct the activation of an ortho C-H bond on the C5-aryl substituent. rsc.org This strategy enables the introduction of functional groups, such as alkenyl groups, onto the methoxyphenyl ring at the position adjacent to the isoxazole linkage. rsc.org

Transformations Involving the Methoxyphenyl Moiety

The 2-methoxyphenyl group is an electron-rich aromatic ring and is highly susceptible to electrophilic aromatic substitution . The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para- director. Therefore, electrophiles will preferentially add to the positions ortho and para relative to the methoxy group. Given that the isoxazole is at the C2 position, incoming electrophiles will be directed to the C4 and C6 positions of the phenyl ring.

Beyond classical electrophilic substitution, the methoxyphenyl moiety can participate in modern cross-coupling and C-H activation reactions. For instance, rhodium catalysts have been used to achieve cascade annulative couplings where C-H bonds on both the 3-aryl and 5-aryl groups of an isoxazole are functionalized in a single operation. nih.gov The presence of the methoxy group can influence the electronic properties and reactivity of the aryl ring in such transformations.

Ring-Opening Reactions of the Isoxazole Nucleus

A key feature of isoxazole chemistry is the inherent weakness of the nitrogen-oxygen (N-O) bond. This bond can be cleaved under various conditions, particularly reduction, making the isoxazole ring a valuable "masked" form of other functional groups. oup.com This ring-opening strategy effectively transforms the stable heterocyclic precursor into a versatile linear, difunctionalized compound.

One of the most synthetically useful transformations of the isoxazole nucleus is its reductive ring cleavage to form β-amino enones (also known as enaminones). This reaction unmasks a 1,3-amino-keto functionality, which is a valuable building block for synthesizing other compounds, including β-diketones through subsequent hydrolysis. researchgate.net

This transformation can be achieved using a variety of reducing systems:

Catalytic Hydrogenation: Classic catalytic hydrogenation using reagents like Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) is a common method for cleaving the N-O bond.

Metal Carbonyls: Reagents such as hexacarbonylmolybdenum [Mo(CO)₆] and iron pentacarbonyl [Fe(CO)₅] are highly effective at inducing the reductive cleavage of isoxazoles to β-amino enones, often in the presence of a proton source like water. rsc.orgrsc.org This method is particularly mild and efficient. oup.comnih.gov

Iron-Catalyzed Transfer Hydrogenation: An iron catalyst (e.g., FeCl₃) can be used in a transfer hydrogenation protocol, where an in-situ generated hydrogen donor reduces the isoxazole ring. researchgate.net

Table 2: Reagents for Reductive Ring Cleavage of Isoxazoles to Enaminones

| Reagent System | Conditions | Product | Reference |

| Mo(CO)₆ / H₂O | Reflux in acetonitrile | β-Amino enone | rsc.org |

| Fe(CO)₅ / H₂O | Photo-irradiation | β-Amino enone | rsc.org |

| Fe₂(CO)₉ / H₂O | Heating | β-Amino enone | rsc.org |

| FeCl₃ / Aged NMP | Heating | β-Amino enone | researchgate.net |

| Raney Ni / AlCl₃ / H₂O | Methanol/Water | β-Hydroxy ketone (after hydrolysis) | nih.gov |

| NADH-dependent reductase(s) | In vivo (rats, dogs) | Benzamidine metabolite | nih.gov |

The dissociation of the O-N bond is the critical step in the ring-opening of isoxazoles. The mechanism depends on the reagents and conditions employed.

For metal carbonyl-induced reactions (e.g., with Mo(CO)₆ or Fe(CO)₅), a plausible mechanism involves the initial coordination of the metal to the isoxazole nitrogen atom. oup.comrsc.org This complexation facilitates the cleavage of the weak N-O bond, leading to the formation of a complexed (β-oxo vinyl)nitrene intermediate. This highly reactive nitrene is then reduced by the metal center in the presence of a proton source (like water) to yield the final β-amino enone. rsc.org

In transition-metal-catalyzed reactions , such as those using Ruthenium(II), the mechanism also begins with the coordination of the metal to the isoxazole nitrogen. rsc.org This is followed by an oxidative addition into the N-O bond, cleaving it and forming a metal-nitrenoid species, which then undergoes further reaction.

In catalytic hydrogenation , the isoxazole adsorbs onto the surface of the metal catalyst (e.g., Raney Ni, Pd). The H-H bond of molecular hydrogen is cleaved by the catalyst surface, and the hydrogen atoms are sequentially added across the N-O bond, leading to its cleavage and the formation of the enamine intermediate.

Finally, photochemical reactions can also induce N-O bond fission, often proceeding through isomerization to a highly strained ketoazirine derivative which can then undergo further transformations. oup.com

Spectroscopic and Analytical Characterization Techniques for 5 2 Methoxyphenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(2-Methoxyphenyl)isoxazole, offering precise insights into the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectra of this compound and its derivatives are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of a related compound, 3-(4-bromophenyl)-5-(2-methoxyphenyl)isoxazole, revealed characteristic signals for the methoxy (B1213986) group and the aromatic protons. rsc.org For instance, in a similar isoxazole (B147169) derivative, the methoxy protons (-OCH₃) appear as a singlet, while the aromatic protons exhibit complex multiplicity patterns (multiplets, doublets, and triplets) depending on their position and coupling with neighboring protons. rjpbcs.com The isoxazole proton often appears as a singlet in the downfield region of the spectrum. rjpbcs.comrsc.org

Table 1: Representative ¹H NMR Spectral Data for Isoxazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,5-Diphenyl isoxazole rjpbcs.com | DMSO | 6.562 (s, 1H, =CH), 7.342-7.826 (m, 10H, Ar-H) |

| 5-(2'-Chlorophenyl)-3-phenylisoxazole rjpbcs.com | DMSO | 6.594 (s, 1H, =CH), 7.194-7.942 (m, 9H, Ar-H) |

| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole rjpbcs.com | DMSO | 3.731 (s, 3H, -OCH₃), 6.181 (s, 1H, =CH), 6.787-7.482 (m, 9H, Ar-H) |

| 3-(4-bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole rsc.org | DMSO-d₆ | 8.01 (dd, J = 7.8, 1.7 Hz, 1H), 7.91 (d, J = 8.6 Hz, 2H), 7.85–7.69 (m, 3H), 7.67–7.60 (m, 1H), 7.50–7.42 (m, 2H), 7.39 (s, 1H) |

| 5-(2,3-dichlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.93–7.87 (m, 3H, ArH), 7.58 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.50–7.47 (m, 3H, ArH), 7.37 (t, J = 8.0 Hz, 1H, ArH), 7.27 (s, 1H, isoxazole-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectra show distinct signals for each unique carbon atom.

In the ¹³C NMR spectrum of this compound derivatives, the carbon of the methoxy group typically resonates in the upfield region. The aromatic and isoxazole ring carbons appear in the downfield region. For example, in 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the isoxazole carbons resonate at δ 166.1 and 103.1 ppm, while the aromatic carbons show signals between δ 126.8 and 134.6 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Isoxazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-(naphthalen-2-yl)-3-phenylisoxazole rsc.org | CDCl₃ | 170.4, 163.0, 133.9, 133.1, 130.0, 129.1, 128.9, 128.8, 128.6, 127.8, 127.3, 126.9, 126.8, 125.5, 124.7, 122.9, 97.8 |

| 5-(2-chlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 168.8, 163.0, 135.0, 130.3, 130.1, 130.1, 128.9, 128.7, 126.7, 125.8, 123.8, 123.8, 98.2 |

| 5-(2,3-dichlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 166.1, 162.9, 134.6, 131.6, 130.1, 130.1, 128.9, 128.8, 128.4, 127.7, 127.6, 126.8, 103.1 |

| 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate iucr.org | d₆-DMSO | 170.1, 162.0, 161.0, 155.3, 137.0, 117.5, 107.0, 83.9, 59.0, 55.7, 54.0 |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, a related compound, showed characteristic absorption bands. chemrevlett.com The stretching vibrations of the aromatic rings were observed at 1600, 1570, 1470, and 1430 cm⁻¹. chemrevlett.com The C=N stretching vibration of the isoxazole ring was monitored at 1620 cm⁻¹, and the N-O stretching vibration appeared in the range of 1600-840 cm⁻¹. chemrevlett.com An absorption band at 1170 cm⁻¹ was attributed to the stretching vibration of the O-C bond. chemrevlett.com Additionally, two strong bands observed between 1040 and 1250 cm⁻¹ are characteristic of the methoxy group attached to the phenyl ring. chemrevlett.com In other isoxazole derivatives, aromatic C-H stretching is seen around 3017-3047 cm⁻¹, and the C=N stretching of the isoxazole ring is observed around 1521-1570 cm⁻¹. rjpbcs.comscholarsresearchlibrary.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in determining its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For instance, the ESI-MS of 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole showed a prominent peak at m/z 251.27, corresponding to the molecular ion. rjpbcs.com HRMS analysis of isoxazole derivatives is often performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB+). rsc.org For example, the HRMS (FAB+) of 4-(5-(2-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline calculated for C₂₁H₁₈N₃O⁺ [M+H]⁺ was 328.1444, with a found value of 328.1448. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For a related compound, 5-(1-Cyclohexen-1-yl)-3-(4-methoxyphenyl)isoxazole, X-ray diffraction analysis revealed that the isoxazole ring is nearly planar and makes a dihedral angle of 14.85 (13)° with the 4-methoxyphenyl (B3050149) ring. nih.gov In another case, for 5-amino-3-(4-methoxyphenyl)isoxazole, the angle between the isoxazole and phenyl rings was found to be 7.30 (13)°. nih.gov Such data provides definitive proof of the molecule's connectivity and conformation. Structurally related isoxazoles have been found to crystallize in monoclinic crystal systems with a P2₁/c space group. vulcanchem.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Column chromatography using silica (B1680970) gel is a common method for purification. wpmucdn.com The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and hexane, is crucial for achieving good separation. scielo.br

Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. beilstein-journals.org The purity of the final compound can be quantitatively determined by High-Performance Liquid Chromatography (HPLC). google.com For instance, the purity of a synthesized isoxazole was confirmed to be 99.7% by HPLC after recrystallization. google.com UPLC-MS, which combines Ultra-Performance Liquid Chromatography with Mass Spectrometry, is also used to confirm the purity of final compounds, with purities often exceeding 95%. acs.org

Computational and Theoretical Investigations of 5 2 Methoxyphenyl Isoxazole and Analogues

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of isoxazole (B147169) derivatives. This method is favored for its balance of computational cost and accuracy. DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. mdpi.comasianpubs.org

For instance, in studies of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a related isoxazole analogue, the molecular structure was optimized using the hybrid B3LYP method with the 6–311 G (d,p) basis set. mdpi.comresearchgate.net This approach combines the exact Hartree-Fock exchange with DFT exchange, providing a robust description of the molecule's ground state. mdpi.com Similarly, DFT methods have been successfully applied to the 5-(4-methoxyphenyl)-3-(1-methylindol-3-yl)-isoxazole compound to derive its optimized geometry, bonding features, and harmonic vibrational wavenumbers. asianpubs.org These calculations provide a theoretical framework that aids in the interpretation of experimental FT-IR spectra. asianpubs.org

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and the nature of electronic transitions. mdpi.comasianpubs.org

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity and facilitating intramolecular charge transfer. asianpubs.org For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap is 4.9266 eV, confirming that charge transfer occurs within the molecule. mdpi.comresearchgate.net Analysis of the electron distribution in these orbitals helps to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of an Isoxazole Analogue

| Parameter | Value | Reference |

|---|---|---|

| Method | DFT (B3LYP/6-311G(d,p)) | mdpi.com |

| HOMO Energy | Not Specified | mdpi.com |

| LUMO Energy | Not Specified | mdpi.com |

For example, in the crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms a dihedral angle of 17.1 (1)° with the methoxyphenyl ring and 15.2 (1)° with the phenyl group. researchgate.net In another analogue, 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole, the five-membered isoxazoline (B3343090) ring adopts an envelope conformation. nih.gov One of the methoxyphenyl rings is nearly coplanar with the isoxazole ring system (dihedral angle of 6.05 (5)°), while the other is almost perpendicular to it (dihedral angle of 81.52 (5)°). nih.gov Such computational analyses are critical for understanding how molecular shape and flexibility relate to function.

Table 2: Dihedral Angles in Methoxyphenyl Isoxazole Analogues

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole | 3-Methoxyphenyl | 17.1 (1) | researchgate.net |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole | Phenyl | 15.2 (1) | researchgate.net |

| 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole | Isoxazoline Plane | Methoxyphenyl A | 6.05 (5) | nih.gov |

Nonadiabatic molecular dynamics simulations are essential for studying photochemical processes where molecules transition between different electronic states. researchgate.netnih.gov These simulations go beyond the Born-Oppenheimer approximation to model the coupled movement of electrons and nuclei in excited states. researchgate.net

For isoxazole analogues like 3,5-dimethylisoxazole, nonadiabatic ab initio molecular dynamics have been used to map the photoisomerization pathway to oxazole. rsc.org These simulations show that upon photoexcitation to the S1 electronic state, the N–O bond of the isoxazole ring breaks, leading to energetic relaxation back to the ground state. rsc.org The trajectory surface hopping (TSH) method is often used to model the probability of switching between electronic states. rsc.org Such studies are crucial for understanding the mechanisms of light-induced reactions and the photostability of isoxazole-containing compounds.

A key photochemical or electrochemical process for isoxazole involves the cleavage of the weak N-O bond. Computational studies have explored the nature of the resulting ring-opened diradical species. When an electron is captured by the LUMO of the isoxazole ring, it can trigger the dissociation of the O-N bond. nih.gov

This process creates a neutral diradical structure where the oxygen and nitrogen radical fragments interact through the remaining molecular framework. nih.gov This interaction leads to a complex manifold of diradical states, including triplet, open-shell singlet, and closed-shell singlet states. nih.govnsf.gov Theoretical models indicate that for the isoxazole diradical, the triplet state is favored due to the near-degeneracy of the π and σ* orbitals, a key difference from the analogous oxazole system where a closed-shell singlet state is more stable. nih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation techniques are used to study the behavior of 5-(2-Methoxyphenyl)isoxazole and its analogues, particularly their interactions with larger biological systems. These methods use classical mechanics to simulate molecular motion and interactions over longer timescales.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a molecule to a target protein. nih.gov For example, isoxazole derivatives have been docked into the active sites of proteins like EGFR tyrosine kinase to explore their potential as antiproliferative agents. nih.gov In these simulations, the ligand's geometry is first optimized using a force field like MM2. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex over time. ekb.eg An MD simulation of a pyrazolopyrimidine derivative targeting CDK-2 revealed that the compound maintained a stable binding mode over a 200-nanosecond simulation, with root-mean-square deviation (RMSD) profiles comparable to a known inhibitor. ekb.eg These simulations provide valuable insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of isoxazole-based compounds to their biological targets.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level. Studies on isoxazole derivatives have explored their binding affinities with various biological targets.

For instance, a series of novel isoxazole analogues were designed and subjected to molecular docking to predict their interaction with the enzyme topoisomerase II. pnrjournal.com The docking energies for the designed compounds ranged from -7.8 to -9.0 kcal/mol, indicating potentially significant interactions with the target enzyme. pnrjournal.com In another study, benzofuran-isoxazole hybrids, including analogues of this compound, were docked against the main protease of COVID-19. The results showed good theoretical affinity, with scores ranging from –9.37 to –11.63 kcal/mol. nih.gov

Similarly, docking studies of N-ethylbenzimidazolylisoxazole derivatives with the SARS-CoV-2 protein (PDB code: 7EN8) revealed that one compound had a notable binding score of –7.9 kcal/mol, forming a stable drug-receptor complex through interactions with THR 21 and THR 26 residues. niscpr.res.in Furthermore, investigations into the anti-inflammatory potential of substituted-isoxazole derivatives involved docking with the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4COX). Several compounds demonstrated good binding affinities, with scores of -8.7, -8.5, and -8.4 kcal/mol, and formed hydrogen bonds with key residues like Cys41, Ala151, and Arg120. researchgate.net

These studies collectively highlight the utility of molecular docking in identifying potential biological targets for isoxazole-based compounds and elucidating the specific interactions that govern their activity.

Table 1: Molecular Docking Results for Isoxazole Analogues

| Compound Class | Biological Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Isoxazole Analogues | Topoisomerase II | Not Specified | -7.8 to -9.0 | Not Specified |

| Benzofuran-Isoxazole Hybrids | COVID-19 Main Protease | Not Specified | -9.37 to -11.63 | Not Specified |

| N-Ethylbenzimidazolylisoxazoles | SARS-CoV-2 Protein | 7EN8 | -7.9 | THR 21, THR 26 |

| Substituted Isoxazoles | COX-2 Enzyme | 4COX | -8.4 to -8.7 | Cys41, Ala151, Arg120 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow the study of the time-dependent behavior of molecular systems, providing detailed information on the stability of ligand-protein complexes and conformational changes.

MD simulations have been applied to understand the behavior of isoxazole-containing compounds. For example, a 400 ns MD simulation was conducted to test the stability of enzyme-inhibitor complexes involving a 5-(4-methoxyphenyl)-1H-indole derivative, an analogue of the subject compound. mdpi.com The simulation revealed that the binding mode where the methoxyphenyl group is located at the bottom of the cavity is stable throughout the simulation period. mdpi.com

In the context of drug design, MD simulations were used to support studies on 5-(thiophen-2-yl)isoxazoles as potential anti-breast cancer agents targeting the estrogen receptor alpha (ERα). nih.gov Another study employed nonadiabatic ab initio molecular dynamics to investigate the photoisomerization reaction pathways of 3,5-dimethylisoxazole, revealing that upon photoexcitation, the N–O bond breaks, leading to energetic relaxation. rsc.org Additionally, MD simulations have been used to rationalize the interaction of bis(isoxazole) derivatives with the ligand-binding domain of the GluA2 AMPA receptor. mdpi.com

While the specific application of MD simulations to study the adsorption of this compound on surfaces is not detailed in the available literature, these examples demonstrate the power of this technique in assessing the stability of receptor-ligand interactions and understanding dynamic molecular processes for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of new compounds and optimizing lead structures.

A significant 3D-QSAR study was conducted on a series of isoxazole derivatives to understand the structural requirements for their activity as Farnesoid X Receptor (FXR) agonists. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. The statistical significance of these models was high, demonstrating their strong predictive capabilities. nih.gov

The CoMSIA model provided insights into the contribution of different molecular fields to the biological activity. The analysis showed that the hydrogen bond donor field had the largest contribution at 30.3%, followed by electrostatic (19.4%), hydrophobic (19.0%), hydrogen bond acceptor (17.6%), and steric (13.7%) fields. nih.gov These findings suggest that specific structural modifications, such as adding hydrogen bond donor groups at favorable positions, could enhance the agonistic activity of these isoxazole derivatives on the FXR.

Table 2: Statistical Parameters of 3D-QSAR Models for Isoxazole-Based FXR Agonists nih.gov

| Model | q² | r² | r²_pred |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the test set.

In Silico Assessment of Pharmacokinetic Relevant Properties

In silico methods are invaluable for the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Studies on various isoxazole-containing compounds and other heterocyclic derivatives have included in silico ADME profiling. nih.govnih.govmdpi.com These analyses typically evaluate a range of physicochemical and pharmacokinetic parameters. Key properties assessed include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

For example, in silico pharmacokinetic assessments of quinoxaline-isoxazole-piperazine conjugates confirmed that the most potent compounds adhered to established rules for drug-likeness, such as those proposed by Lipinski, Veber, Egan, and Muegge, without any deviations. nih.gov Similarly, an ADME analysis of pseudothiohydantoin derivatives, which share some structural features with isoxazoles, indicated adequate absorption, distribution, and elimination parameters, suggesting good bioavailability. mdpi.com A crucial finding from this study was that none of the tested compounds were predicted to be inhibitors of the CYP3A4 isoenzyme, a key enzyme in drug metabolism. mdpi.com

These computational assessments provide a valuable framework for evaluating the drug-like properties of this compound and its analogues, guiding the selection and optimization of candidates with favorable pharmacokinetic profiles.

Table 3: Common In Silico Pharmacokinetic and Drug-Likeness Parameters

| Parameter | Description | Desired Range/Outcome |

|---|---|---|

| Lipophilicity (logP) | Measures the partitioning of a compound between an oily and an aqueous phase. | ≤ 5 (Lipinski's Rule) |

| Aqueous Solubility (logS) | Predicts the solubility of a compound in water. | Higher values indicate better solubility. |

| Human Intestinal Absorption (%HIA) | Estimates the percentage of a drug absorbed from the human intestine. | High percentage is desirable for oral drugs. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | P-penetrant, N-non-penetrant, W-weak penetrant |

| CYP Inhibition | Predicts if a compound inhibits key drug-metabolizing enzymes (e.g., CYP2C9, CYP3A4). | Non-inhibitor status is generally preferred to avoid drug-drug interactions. |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | No more than one violation. |

Biological Activity Profiles of 5 2 Methoxyphenyl Isoxazole Derivatives in Vitro Investigations

Anti-Inflammatory Activities

Derivatives of 5-(2-Methoxyphenyl)isoxazole have been investigated for their potential to modulate key pathways in the inflammatory response. These investigations have targeted several enzymes and regulatory proteins that are pivotal in the progression of inflammation.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, represent important therapeutic targets for anti-inflammatory drugs. Research into isoxazole-based compounds has revealed their potential as COX inhibitors.

One study reported a series of isoxazole-based scaffold inhibitors, with one compound, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, demonstrating potent activity against COX-2 with an IC50 value of 0.95 µM. While isoxazole (B147169) derivatives have shown promise as COX inhibitors, with some exhibiting selectivity for the COX-2 enzyme over COX-1, specific data for derivatives of this compound remains a subject of ongoing research.

Secretory Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipase A2 (sPLA2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, the precursor to pro-inflammatory eicosanoids. nih.govnih.gov Inhibition of sPLA2 is therefore a key strategy in the development of anti-inflammatory agents. nih.govnih.gov

Studies have shown that various isoxazole derivatives possess sPLA2 inhibitory activity. For instance, a series of indole-containing isoxazole derivatives were synthesized and evaluated for their ability to inhibit sPLA2, with several compounds showing significant inhibitory effects. nih.gov Similarly, trimethoxyphenyl isoxazolidine derivatives have been identified as inhibitors of sPLA2. While the isoxazole scaffold is clearly implicated in sPLA2 inhibition, specific in vitro inhibitory data for derivatives of this compound are not extensively detailed in the currently available literature.

Macrophage Migration Inhibitory Factor (MIF) Regulation

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of the inflammatory and immune responses. nih.gov It is considered an upstream regulator of inflammation, making it an attractive target for therapeutic intervention. nih.gov

While the isoxazole nucleus is present in some compounds investigated as MIF inhibitors, such as (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1), which has been shown to be an antagonist of MIF, there is currently a lack of specific published research detailing the in vitro regulation of MIF by derivatives of this compound. nih.gov

Antimicrobial Properties

The emergence of antimicrobial resistance has spurred the search for novel chemical entities with activity against pathogenic bacteria and fungi. Isoxazole derivatives have been a focal point of such research, demonstrating a broad spectrum of antimicrobial activity.

Antibacterial Spectrum

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various bacterial pathogens. A study on a series of novel benzofuran-isoxazole hybrids that included a derivative containing the 3-(2-Methoxyphenyl)isoxazole moiety provided specific data on its antibacterial activity. The compound, (6-{[3-(2-Methoxyphenyl)isoxazol-5-yl]methoxy}-3-methylbenzofuran-2-yl)phenylmethanone, was tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov

The results, as summarized in the table below, indicate that this derivative exhibits a notable spectrum of activity.

Table 1: Antibacterial Activity of (6-{[3-(2-Methoxyphenyl)isoxazol-5-yl]methoxy}-3-methylbenzofuran-2-yl)phenylmethanone

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus cereus | 18 |

| Staphylococcus aureus | 20 |

| Escherichia coli | 19 |

| Pseudomonas aeruginosa | 17 |

| Klebsiella pneumoniae | 18 |

| Salmonella typhi | NA |

Standard Drug (Gentamycin sulphate) showed zones of inhibition ranging from 22-26 mm. NA: No Activity. nih.gov

The data demonstrates that the tested derivative possesses good antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. nih.gov

Antifungal Spectrum

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their potential to combat fungal infections. The same study that evaluated the antibacterial properties of (6-{[3-(2-Methoxyphenyl)isoxazol-5-yl]methoxy}-3-methylbenzofuran-2-yl)phenylmethanone also assessed its activity against a range of fungal species. nih.gov

The antifungal activity of this specific derivative is detailed in the table below.

Table 2: Antifungal Activity of (6-{[3-(2-Methoxyphenyl)isoxazol-5-yl]methoxy}-3-methylbenzofuran-2-yl)phenylmethanone

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Aspergillus niger | 19 |

| Aspergillus flavus | 20 |

| Candida albicans | 18 |

| Trichophyton rubrum | NA |

| Trichophyton interdigitale | NA |

Standard Drug (Nystatin) showed zones of inhibition ranging from 23-27 mm. NA: No Activity. nih.gov

These findings indicate that the derivative has a significant inhibitory effect against opportunistic fungal pathogens such as Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov

Antitubercular Efficacy

Derivatives of the isoxazole scaffold have demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Research into this area has focused on optimizing the isoxazole core to enhance potency and selectivity.

A series of 3-isoxazolecarboxylic acid esters have been identified as highly potent anti-TB agents. nih.gov Several compounds in this class show submicromolar activity against replicating Mtb, comparable to first-line drugs. nih.gov Notably, some of these derivatives also exhibit activity in the low micromolar range against non-replicating Mtb phenotypes, which is a crucial factor for potentially shortening treatment durations. nih.gov These compounds generally display excellent selectivity for Mtb with no significant cytotoxicity against Vero cells (IC50 > 128 μM). nih.gov

In another study, isoxazole-encompassed 1,2,4-triazoles were designed and synthesized. Eight of these hybrid compounds showed promising antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the Mtb H37Rv strain. eurekaselect.com Similarly, a series of 4-(5-(4-substituted phenyl)isoxazol-3-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazoles were synthesized, with several compounds exhibiting good activity against H37RV and DUK 156 strains, comparable to the standard drug Isoniazid. researchgate.net

Further research identified N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a) and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a) as having high inhibitory activity, with MIC90 values as low as 0.06–0.125 μg/mL. acs.org These compounds were also active against resistant strains and were not susceptible to efflux pumps. acs.org Another study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1), which targets the FadD32 enzyme, crucial for mycolic acid synthesis in Mtb. nih.gov

| Compound | Target/Class | Activity (MIC) | Reference |

|---|---|---|---|

| Isoxazole-triazole hybrids (e.g., 6d, 6e, 7d) | DprE1 enzyme inhibitor | 1.6 μg/mL | eurekaselect.com |

| Compound 7a | N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.125–0.25 μg/mL | acs.org |

| Compound 8a | N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.06–0.125 μg/mL | acs.org |

| Compound M1 | FadD32 and FadD28 inhibitor | Specific inhibitory activity against Mtb | nih.gov |

| Various Derivatives | Enoyl-ACP reductase (InhA) inhibitors | 0.5 to 8 µg/mL | ijmtlm.org |

Antiviral Activities (e.g., Zika virus)

The emergence of the Zika virus (ZIKV) as a significant public health threat has spurred research into new antiviral agents. Isoxazole-based small molecules have been identified as a promising scaffold for combating ZIKV infections.

A study focused on the structural modification of an existing 1,2,4-oxadiazole derivative led to the synthesis of a series of isoxazole compounds with anti-ZIKV activity. nih.gov Among these, compound 7l emerged as the most promising candidate, demonstrating potent antiviral activity against ZIKV strains with an improved in vitro safety profile. nih.gov The synthesis of a related compound, 4-(5-(2-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7a) , was also described within this study. nih.gov The research highlights the potential of these isoxazole derivatives for further development as therapeutics for ZIKV. nih.gov

Other studies have shown that isoxazole derivatives possess a broad spectrum of antiviral activities. For instance, novel [(biphenyloxy)propyl]isoxazole derivatives have demonstrated strong activity against human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3). scispace.com Additionally, a series of isoxazole-amide derivatives containing an acylhydrazone moiety exhibited significant in vivo antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with compound 7t showing curative, protection, and inactivation activities superior to the commercial agent Ningnanmycin. nih.gov

Immunomodulatory and Immunosuppressive Effects

Isoxazole derivatives have been extensively studied for their ability to regulate immune functions, exhibiting a range of effects from immunosuppressive to immunostimulatory. nih.govnih.gov These actions are highly dependent on the specific substitutions on the isoxazole ring. mdpi.com

Modulation of Lymphocyte Proliferation

The influence of isoxazole derivatives on lymphocyte proliferation is varied. A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov Within this series, compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) demonstrated the most potent antiproliferative activity. nih.gov

In contrast, other derivatives have shown immunostimulatory effects. For example, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e ) was found to be mitogenic towards human lymphocytes and mouse splenocytes. nih.gov The compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) suppressed the proliferation of lymphocytes from rats with adjuvant arthritis but did not affect lymphocytes from healthy rats. mdpi.comnih.gov Furthermore, HWA-486 did not inhibit lipopolysaccharide (LPS)-induced B-cell proliferation. nih.gov An isoxazolo[5,4-e]triazepine derivative, RM33 , stimulated concanavalin A (ConA)-induced splenocyte proliferation but had a slight suppressive effect on LPS-induced proliferation. acs.org

Regulation of Cytokine Production

Isoxazole derivatives can also modulate the production of key inflammatory cytokines. Compound MM3 was shown to inhibit LPS-induced tumor necrosis factor-alpha (TNF-α) production in human whole blood cell cultures. nih.gov Similarly, compound MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was inhibitory to TNF-α production. nih.gov

The effects can be differential; for instance, among a series of 5-amino-3-methyl-4 isoxazolecarboxylic acid benzylamides, the inhibitory or stimulatory effects on cytokine production depended on the substituents in the phenyl ring. mdpi.com Studies with 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K ) and its 4-chlorophenyl analog (06K ) showed regulatory activity on the production of both IL-1β and TNF-α. nih.govmdpi.com The active metabolite of Leflunomide, A771726, is also known to suppress proinflammatory cytokines like TNF-α and IL-1. mdpi.com

Influence on Humoral Immune Response

The impact of isoxazole derivatives on the humoral immune response—the production of antibodies by B-cells—is complex and often compound-specific. The isoxazolo[5,4-e]triazepine derivative RM33 was found to be a potent suppressor of the humoral response to sheep red blood cells (SRBC) in mice. nih.gov Likewise, HWA-486 was inhibitory in the formation of plaque-forming cells and antibodies to SRBC, indicating an inhibitory effect on T-dependent B-cells. nih.gov

Conversely, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide were shown to enhance anti-SRBC antibody production in mice. nih.govmdpi.com Studies on derivatives of isoxazole[4,5-d]pyrimidine found that compounds 8g and 10f inhibited the humoral immune response to SRBC in vivo. nih.gov Compound MZO-2 , another isoxazole derivative, had no effect on the induction phase of the humoral immune response to SRBC. nih.gov

| Compound | Effect on Lymphocyte Proliferation | Effect on Cytokine Production | Effect on Humoral Response | Reference |

|---|---|---|---|---|

| MM3 | Inhibits PHA-induced proliferation | Inhibits LPS-induced TNF-α | Not specified | nih.gov |

| HWA-486 | Suppresses mitogen-induced proliferation in arthritic models | Not specified | Inhibits antibody production to SRBC | mdpi.comnih.gov |

| RM33 | Stimulates ConA-induced proliferation | Suppresses TNF-α production | Suppresses humoral response to SRBC | nih.govacs.org |

| MO5 | Inhibits PHA-induced proliferation | Inhibits TNF-α production | Inhibits humoral response in vitro | nih.gov |

Anticonvulsant and Anti-Epileptic Potential

The isoxazole ring is a key feature in several compounds with anticonvulsant properties, including the established anti-epileptic drug Zonisamide. benthamdirect.comeurekaselect.com Research has continued to explore new isoxazole derivatives for the treatment of epilepsy.

A series of novel benzo[d]isoxazole derivatives were designed as anticonvulsants that selectively block the NaV1.1 voltage-gated sodium channel. acs.org The most potent compound, Z-6b , showed high protection against maximal electroshock (MES)-induced seizures with an ED50 value of 20.5 mg/kg and a high protective index of 10.3. acs.org

Another study investigated enaminones derived from 3- and 5-aminoisoxazoles, which led to a series of potent anti-MES analogues. nih.gov Among these, the tert-butyl ester (8) was particularly effective, with an ED50 of 28.1 mg/kg in rats and a protective index greater than 17.8. nih.gov The ethyl ester (10) also showed significant oral activity in rats. nih.gov

The antiepileptic activity of bicyclic isoxazole analogues was evaluated in both MES and pentylenetetrazole (PTZ) induced seizure models. pharmahealthsciences.netatiner.gr Out of 25 synthesized derivatives, 12 showed significant anticonvulsant activity in both models. pharmahealthsciences.net Structure-activity relationship studies indicated that a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole resulted in maximum protection against convulsions. pharmahealthsciences.net

| Compound | Animal Model | Test | Activity (ED50) | Protective Index (PI) | Reference |

|---|---|---|---|---|---|

| Z-6b | Not specified | MES | 20.5 mg/kg | 10.3 | acs.org |

| tert-butyl ester (8) | Rats (oral) | MES | 28.1 mg/kg | >17.8 | nih.gov |

| methyl ester (9) | Mice (i.p.) | MES | 68.9 mg/kg | >7.3 | nih.gov |

| ethyl ester (10) | Rats (oral) | MES | 68.9 mg/kg | >49.6 | nih.gov |

| Bicyclic Isoxazoles (L1, L2, etc.) | Rats | MES & PTZ | Significant activity at 60 mg/kg | Not specified | pharmahealthsciences.net |

Analgesic Properties

The potential analgesic activities of isoxazole derivatives have been a significant area of research, with many studies focusing on non-opioid pathways. mdpi.comnih.gov A series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized and evaluated for their analgesic effects. researchgate.net Among the tested compounds, derivatives 2e and 2f demonstrated notable analgesic activity when compared to the reference drug paracetamol. researchgate.net Specifically, compound 2f, which features a 4-Cl phenyl substitution at the 5-position of the isoxazoline (B3343090) ring, was identified as the most potent in the series. researchgate.net

Other research has focused on N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives. sarpublication.com Within this group, compounds designated BSM-IIID and BSM-IIIF showed good analgesic activity. sarpublication.com The analgesic potential of many isoxazole derivatives is often linked to their ability to modulate specific receptors involved in pain signaling, such as AMPA receptors. mdpi.comnih.gov

Anticancer Activities (Cell-based models, mechanistic studies in vitro)

Isoxazole derivatives have demonstrated significant anticancer potential in a variety of in vitro cell-based models. rsc.orgnih.gov A novel series of isoxazole-piperazine hybrids was synthesized and assessed for cytotoxic activity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov Within this series, compounds 5l, 5m, 5n, and 5o displayed the most potent cytotoxicity across all cell lines, with IC50 values ranging from 0.3 to 3.7 μM. researchgate.net Further mechanistic studies on compounds 5m and 5o in liver cancer cells revealed that they induce oxidative stress, leading to apoptosis and cell cycle arrest. nih.govresearchgate.net This process appears to be mediated through the inhibition of the cell survival pathway via Akt hyperphosphorylation and the activation of the p53 protein. researchgate.net

In another study, isoxazole derivatives were designed to target the estrogen receptor α (ERα) in breast cancer. nih.gov A lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), showed an IC50 value of 2.63 μM against the MCF-7 cell line. nih.gov A subsequent analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited even greater potency with an IC50 value of 1.91 μM against MCF-7 cells, and was shown to induce apoptosis. nih.gov

The structure-activity relationship of certain dihydroisoxazole derivatives was evaluated against a panel of nine cancer types. acs.org One derivative, DHI1, showed particular selectivity toward leukemia cell lines (Jurkat and HL-60). acs.org The presence of a methyl or methoxy (B1213986) substituent on the indole core was found to be critical for the antiproliferative activity. acs.org

Table 1: In Vitro Anticancer Activity of Selected Isoxazole Derivatives

| Compound | Cell Line | Activity | IC50 Value (µM) |

| 5l - 5o | Huh7, Mahlavu (Liver), MCF-7 (Breast) | Cytotoxicity | 0.3 - 3.7 |

| TTI-4 | MCF-7 (Breast) | Cytotoxicity | 2.63 |

| TTI-6 | MCF-7 (Breast) | Cytotoxicity | 1.91 |

| DHI1 | Jurkat, HL-60 (Leukemia) | Antiproliferative | Not specified |

Antioxidant Properties

The antioxidant potential of isoxazole derivatives has been evaluated using various in vitro assays, primarily the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.gov A study of fluorophenyl-isoxazole-carboxamide derivatives found that while their enzymatic inhibition of lipase and α-amylase was weak, their antioxidant activity was potent. researchgate.netresearcher.life Specifically, compounds 2a and 2c showed high antioxidant potency with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.govnih.gov These values were significantly lower than that of the positive control, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.govnih.gov

Another investigation into a series of ten isoxazole derivatives also reported excellent antioxidant effects against DPPH. nih.govplos.org The most potent compound, C3, demonstrated an IC50 value of 10.96 μM. nih.govdntb.gov.ua Compounds C5 and C6 also exhibited strong free radical scavenging effects, with IC50 values of 13.12 μM and 18.87 μM, respectively. nih.govdntb.gov.ua The antioxidant capabilities of these compounds are often influenced by the electronic characteristics of the substituents on the phenyl ring attached to the isoxazole core. semanticscholar.org

Table 2: In Vitro Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)

| Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 2a | 0.45 ± 0.21 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |

| 2c | 0.47 ± 0.33 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |

| C3 | 10.96 µM | Ascorbic Acid | Not specified |

| C5 | 13.12 µM | Ascorbic Acid | Not specified |

| C6 | 18.87 µM | Ascorbic Acid | Not specified |

Anti-Diabetic Potential

The anti-diabetic potential of isoxazole derivatives has been explored through in vitro models assessing glucose uptake and enzyme inhibition. journaljpri.com One study synthesized novel isoxazole derivatives and tested their ability to facilitate glucose uptake in yeast cells. journaljpri.comsdiarticle2.in It was found that derivatives with a halogenated or nitrated phenyl ring at the 5-C position and a hydroxyl or amine substituted phenyl ring at the 3-C position of the isoxazole core exhibited anti-diabetic action. journaljpri.com

A separate study reported the development of a new isoxazole derivative, C45, through scaffold hopping from the flavonoid kaempferol. researchgate.netnih.gov This compound, C45, significantly improved glucose consumption in insulin-resistant HepG2 cells, with an EC50 of 0.8 nM. researchgate.netnih.gov Mechanistic investigations using Western blotting showed that C45 enhanced the phosphorylation of AMP-activated protein kinase (AMPK) and decreased the levels of key gluconeogenesis enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), suggesting that its potential anti-diabetic effect may be mediated through the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov

Specific Receptor and Enzyme Modulation

Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for nociceptive transmission and inflammatory pain. mdpi.comnih.gov Electrophysiological studies using the whole-cell patch-clamp technique on HEK293t cells demonstrated that these derivatives can act as inhibitors of AMPA receptor activity. researchgate.netresearchgate.net

Among twelve derivatives tested (CIC-1 to CIC-12), CIC-1 and CIC-2 were particularly potent, causing an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively. mdpi.comnih.govnih.gov These compounds significantly suppressed currents in both GluA2 and GluA2/3 receptor subtypes. researchgate.netnih.gov In another study focusing on fluorophenyl-isoxazole-carboxamide (ISX) derivatives as potential agents for Parkinson's disease, ISX-11 and ISX-8 showed strong inhibitory effects on GluA2 and GluA2/3 currents. nih.gov ISX-11 exhibited IC50 values of 4.4 µM (GluA2) and 4.62 µM (GluA2/3), while ISX-8 had IC50 values of 4.6 µM (GluA2) and 4.79 µM (GluA2/3). nih.gov These compounds also altered the biophysical gating properties of the receptors, significantly increasing deactivation rates and decreasing desensitization rates. nih.gov

Table 3: Inhibitory Activity of Isoxazole Derivatives on AMPA Receptors

| Compound | Target Receptor Subtype | Effect | IC50 Value (µM) |

| CIC-1 | GluA2, GluA2/3 | 8-fold current reduction | Not specified |

| CIC-2 | GluA2, GluA2/3 | 7.8-fold current reduction | Not specified |

| ISX-11 | GluA2 | Inhibition | 4.4 |

| ISX-11 | GluA2/3 | Inhibition | 4.62 |

| ISX-8 | GluA2 | Inhibition | 4.6 |

| ISX-8 | GluA2/3 | Inhibition | 4.79 |

Research into the immunomodulatory effects of isoxazole derivatives has revealed their potential to inhibit specific enzymes. One study identified the isoxazoline derivative HAB-439 as an inhibitor of aminopeptidase. nih.gov This activity was associated with immunostimulatory actions, such as stimulating the delayed-type hypersensitivity (DTH) response to certain pathogens in vivo. nih.gov

Based on a comprehensive search of available literature, there is no scientific information or data regarding the agonistic activity of the chemical compound “this compound” or its derivatives on the Wnt/β-catenin signaling pathway. Therefore, the content for the requested section "6.10.3. Wnt/β-Catenin Signaling Pathway Agonism" cannot be generated.

It is important to note that while the broader class of isoxazole derivatives has been investigated for various biological activities, including effects on the Wnt/β-catenin pathway, no studies were identified that specifically report on the agonism of this compound in this context. Scientific literature does describe other isoxazole compounds, such as Isoxazole 9 (ISX9), as agonists of this pathway. However, this information falls outside the strict scope of the subject compound "this compound" as per the user's instructions.

Consequently, no data tables or detailed research findings on the Wnt/β-catenin signaling pathway agonism of this compound can be provided.

Structure Activity Relationship Sar and Pharmacophore Elucidation of 5 2 Methoxyphenyl Isoxazole Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of 5-(2-Methoxyphenyl)isoxazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and isoxazole (B147169) rings. Research has demonstrated that these modifications can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.comevitachem.com

For instance, the introduction of different groups on the phenyl ring has been a key area of investigation. Studies on related isoxazole derivatives have shown that electron-donating groups, such as methoxy (B1213986) substituents, can enhance anticancer activity. mdpi.com Conversely, the presence of electron-withdrawing groups, like halogens (e.g., fluorine, chlorine, bromine) or a nitro group, has been found to boost insecticidal effectiveness. mdpi.com The general trend observed for insecticidal activity is that dihalogenated derivatives are more potent than monohalogenated ones, and compounds with electron-withdrawing groups are more active than those with electron-donating groups. mdpi.com

In a series of 3,5-disubstituted isoxazole derivatives synthesized from tyrosol, substitutions with methyl, methoxy, or chloride on the R group of the isoxazole enhanced their activity against U87 cells. mdpi.com Another study on isoxazole chalcone (B49325) derivatives revealed that methoxy substituents on the benzene (B151609) ring improved anticancer activity against DU145 prostate cancer cell lines. mdpi.com

Furthermore, the position of substituents is crucial. A study on vicinal diaryl-substituted isoxazoles showed that methylation at the 2-position of the benzyl (B1604629) ring significantly increased potency against Huh7 and MCF7 cancer cell lines compared to the unsubstituted analog. acs.org However, moving the methyl group to the 3- or 4-position resulted in a substantial loss of activity. acs.org This highlights the specific steric requirements for optimal biological interaction.

The following interactive table summarizes the impact of various substituents on the biological activity of isoxazole derivatives based on findings from multiple studies.

| Substituent | Position | Effect on Biological Activity | Activity Type |

| Methoxy (-OCH3) | Phenyl ring | Enhanced | Anticancer |

| Halogens (F, Cl, Br) | Phenyl ring | Boosted | Insecticidal |

| Nitro (-NO2) | Phenyl ring | Boosted | Insecticidal |

| Methyl (-CH3) | R group of isoxazole | Enhanced | Anticancer (U87 cells) |

| Methoxy (-OCH3) | R group of isoxazole | Enhanced | Anticancer (U87 cells) |

| Chloride (-Cl) | R group of isoxazole | Enhanced | Anticancer (U87 cells) |

| Methyl (-CH3) | 2-position of benzyl ring | Increased Potency | Anticancer (Huh7, MCF7) |

| Methyl (-CH3) | 3- or 4-position of benzyl ring | Significant Activity Loss | Anticancer (Huh7, MCF7) |

Role of the Isoxazole Ring System in Biological Efficacy

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a fundamental component for the biological efficacy of this class of compounds. rsc.orgijpcbs.com This ring system is not merely a scaffold but an active participant in the molecule's biological interactions. nih.gov The isoxazole moiety is found in several commercially available drugs, highlighting its importance in medicinal chemistry. ijpcbs.comnih.gov

The unique electronic properties of the isoxazole ring, being an electron-rich aromatic system, contribute to its ability to engage in various non-covalent interactions with biological targets. mdpi.com The presence of the nitrogen and oxygen atoms provides sites for hydrogen bonding, which can be crucial for anchoring the molecule within a receptor's binding pocket.

Furthermore, the isoxazole ring system's geometry and relative stability play a significant role. The weak nitrogen-oxygen bond within the isoxazole ring makes it susceptible to ring cleavage under certain conditions, which can be a factor in its mechanism of action or metabolic pathway. mdpi.com The ability to easily modify substituents around the isoxazole ring allows for the fine-tuning of the molecule's properties to enhance its biological activity and selectivity. mdpi.com

The integration of the isoxazole ring can also improve the physicochemical properties of a compound, such as its solubility and metabolic stability, which are critical for drug development. nih.gov In some cases, the isoxazole ring itself is considered a key pharmacophoric element, directly contributing to the molecule's ability to elicit a specific biological response. nih.gov For example, in certain VEGFR-2 tyrosine kinase inhibitors, the isoxazole ring was found to be crucial for fixing the orientation of other key functional groups, thereby enhancing inhibitory activity. mdpi.com

Correlations between Electronic/Steric Parameters and Biological Response

The biological response of this compound derivatives is intricately linked to their electronic and steric properties. These parameters dictate how the molecule fits into and interacts with its biological target, ultimately determining its efficacy. evitachem.com

Electronic Effects: The electronic nature of substituents on the aromatic rings significantly influences the molecule's reactivity and binding affinity. Electron-donating groups, like the methoxy group, increase the electron density of the phenyl ring through resonance. This can enhance interactions with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups, such as halogens, decrease the electron density via induction. This can be beneficial for interactions with electron-rich pockets. Studies have shown a clear correlation where electron-withdrawing groups tend to enhance insecticidal activity, while electron-donating groups can improve anticancer properties. mdpi.com

The interplay between electronic and steric effects is complex and often synergistic. For optimal biological activity, a balance between these parameters is necessary. For example, a substituent might have favorable electronic properties but be too bulky to allow the molecule to access its binding site. Therefore, successful drug design in this chemical series involves a careful consideration of how modifications will impact both the electronic distribution and the three-dimensional shape of the molecule.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified based on structure-activity relationship studies. nih.gov

The core pharmacophore generally consists of the isoxazole ring linked to a phenyl group. The specific features include:

The Isoxazole Ring: This heterocyclic system is a crucial pharmacophoric element, often acting as a central scaffold. nih.gov The arrangement of the nitrogen and oxygen atoms provides specific hydrogen bond acceptor and donor capabilities.

The 2-Methoxyphenyl Group: The methoxy group at the ortho position of the phenyl ring is a key feature. Its electron-donating nature and its ability to influence the conformation of the molecule are important for activity. It can also participate in hydrogen bonding.

Substituent Positions: The positions of substitution on both the isoxazole and phenyl rings are critical. As discussed, specific substitution patterns are required for different biological activities. For instance, the 5-position of the isoxazole ring and the 2-position of the phenyl ring appear to be important for anchoring the molecule.

Aromatic/Hydrophobic Regions: The phenyl ring provides a necessary hydrophobic region that can engage in van der Waals or π-π stacking interactions with the target protein.

Hydrogen Bond Donors and Acceptors: The oxygen atom of the methoxy group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The presence of other substituents, such as hydroxyl or amino groups, can introduce hydrogen bond donor capabilities.

The combination of these features in a specific three-dimensional arrangement defines the pharmacophore for this class of compounds. The steric and electronic effects of various substituents modulate the effectiveness of this pharmacophore, leading to variations in biological activity. nih.gov

Medicinal Chemistry and Drug Design Perspectives for 5 2 Methoxyphenyl Isoxazole Analogues

Development of Isoxazole-Based Lead Compounds

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique set of physicochemical properties. This scaffold is found in various natural products and has been successfully incorporated into a multitude of synthetic medicinal compounds. The development of isoxazole-based lead compounds often begins with the identification of a natural product or a synthetic hit compound that exhibits a desired biological activity. For instance, the isoxazole moiety is a key pharmacophore in antibacterial drugs like sulfamethoxazole.

Through structural modifications, medicinal chemists aim to enhance the pharmacological properties of these initial leads. This process involves synthesizing a library of analogues to improve potency, selectivity, and pharmacokinetic profiles, while minimizing toxicity. The versatility of isoxazole chemistry allows for the introduction of various substituents at different positions of the ring, enabling a systematic exploration of the structure-activity relationship (SAR). For example, a novel isoxazole derivative, compound 87, was developed from a lead compound and demonstrated improved glucose consumption in insulin-resistant cells at the nanomolar level.

Rational Drug Design Strategies

Rational drug design for 5-(2-methoxyphenyl)isoxazole analogues leverages an understanding of the target's three-dimensional structure and the compound's SAR. By identifying the key interactions between the ligand and its biological target, such as a protein receptor or enzyme active site, chemists can design modifications to optimize these interactions.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically altering the substituents on the isoxazole and phenyl rings to determine their effect on biological activity. For example, in a series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues, SAR studies led to the identification of potent antagonists for Exchange Proteins Directly Activated by cAMP (EPAC).

Computational Modeling: Techniques like molecular docking are used to predict the binding mode and affinity of isoxazole analogues to their target protein. This allows for the prioritization of compounds for synthesis and biological testing. For instance, docking studies of isoxazole derivatives targeting sterol 14α-demethylase have been used to develop potential novel fungicides.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound core can serve as a foundational fragment for such endeavors.

A study on isoxazole-based inhibitors of the influenza A virus M2-S31N mutant employed rational design to develop compounds with potent antiviral activity. This highlights the power of combining structural knowledge with synthetic chemistry to create effective therapeutic agents.

Exploration of Bioisosteric Replacements

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The isoxazole ring itself can act as a bioisostere for other functionalities. For example, it has been used as a bioisosteric replacement for the acetyl group of acetylcholine (B1216132) in the design of nicotinic acetylcholine receptor (nAChR) ligands.

In the context of this compound analogues, bioisosteric replacements can be explored for various parts of the molecule:

The Isoxazole Ring: The isoxazole ring can be replaced with other five-membered heterocycles like oxadiazoles, triazoles, or even different isomeric forms of isoxazole to modulate the electronic and steric properties of the molecule.

The Methoxyphenyl Group: The methoxy (B1213986) group or the entire phenyl ring can be substituted with other groups to probe interactions with the target protein. For instance, replacing the carboxylic group of glutamic acid with a 3-hydroxy-5-methyl-4-isoxazole bioisostere resulted in a potent agonist of the central glutamic acid receptor.

Linkers and Other Substituents: Functional groups attached to the isoxazole or phenyl rings can be replaced with bioisosteres to fine-tune the compound's properties. For example, replacing a labile ester with a metabolically stable oxadiazole has been shown to improve the pharmacokinetic profile of drug candidates.

The successful application of bioisosterism can lead to compounds with improved drug-like properties, such as enhanced metabolic stability and better oral bioavailability.

Multi-Targeted Therapeutic Approaches

The development of drugs that can simultaneously modulate multiple biological targets is an emerging trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Isoxazole-based compounds are well-suited for the design of multi-targeted therapies due to their structural versatility and broad spectrum of biological activities.

For example, some isoxazole derivatives have been shown to inhibit both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes that are implicated in inflammation and cancer. By targeting multiple pathways involved in disease progression, these compounds may offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. The design of such multi-targeted agents often involves hybridizing the isoxazole scaffold with other pharmacophores known to interact with different targets.

Isoxazole as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring, as well as functional groups attached to it, can act as coordination sites for metal ions, making isoxazole derivatives valuable ligands in coordination chemistry. The resulting metal complexes can exhibit unique geometries and electronic properties, leading to novel applications in catalysis and medicine.

Schiff bases derived from isoxazoles have been used to synthesize complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have shown enhanced biological activities, such as antibacterial and antifungal properties, compared to the free ligands. Furthermore, di-iron complexes containing an isoxazole moiety have been synthesized as mimics of the [FeFe]-hydrogenase active site, with potential applications in electrocatalysis. The ability of isoxazole-based ligands to stabilize metal ions in various oxidation states opens up possibilities for designing new therapeutic and diagnostic agents.

Future Directions in Research on 5 2 Methoxyphenyl Isoxazole

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, yet the development of environmentally benign and efficient methods remains a significant challenge. nih.gov Traditional synthetic routes often involve hazardous solvents, expensive catalysts, and harsh reaction conditions, leading to environmental concerns and undesirable waste production. nih.gov Consequently, a major future direction lies in the exploration of novel and greener synthetic methodologies for 5-(2-Methoxyphenyl)isoxazole and related compounds.

Key areas for future investigation include:

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions offers a streamlined and atom-economical approach to the isoxazole core. nih.gov Future work could focus on developing novel MCRs that utilize readily available starting materials to produce this compound in high yields with minimal purification steps.

Eco-Friendly Solvents and Catalysts: Research into the use of biodegradable and non-volatile solvents, such as gluconic acid aqueous solution or glycerol, is crucial. nih.govacgpubs.org The development of recyclable and cost-effective catalysts, potentially derived from agro-waste, will also be a significant step towards sustainable synthesis. nih.gov

Alternative Energy Sources: The application of microwave irradiation and ultrasound as green energy sources can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com

| Methodology | Potential Advantage | Reference Example |

| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, simplicity | Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov |

| Bio-based Green Solvents | Biodegradable, recyclable, non-toxic | Use of Gluconic acid aqueous solution for 3,4-disubstituted isoxazol-5(4H)-ones synthesis. acgpubs.org |

| Ultrasound Activation | Faster reaction rates, environmentally friendly | Regioselective synthesis of isoxazoline (B3343090) derivatives. mdpi.com |

Deeper Mechanistic Investigations of Biological Activities

While various isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the precise mechanisms of action are often not fully elucidated. nih.govresearchgate.netijpca.org For this compound, future research must delve deeper into the molecular pathways it modulates to exert its biological effects.

Future mechanistic studies could involve:

Target Identification and Validation: Employing techniques such as proteomics and chemical biology to identify the specific protein targets of this compound.

Pathway Analysis: Investigating the downstream signaling pathways affected by the compound's interaction with its target. For instance, studies on other isoxazoles have shown induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells. researchgate.net Similar in-depth analyses are needed for this specific compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic structural modifications to understand how different functional groups on the phenyl and isoxazole rings influence biological activity and target engagement. nih.gov This can provide crucial insights into the pharmacophore required for optimal activity. nih.gov

Advanced Computational Modeling for Predictive Design